molecular formula C10H10BNO2 B7897676 (8-Methylquinolin-2-yl)boronic acid

(8-Methylquinolin-2-yl)boronic acid

Cat. No.: B7897676
M. Wt: 187.00 g/mol
InChI Key: MHXKQUYXGPFCBF-UHFFFAOYSA-N
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Description

(8-Methylquinolin-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methylquinolin-2-yl)boronic acid typically involves the reaction of 8-methylquinoline with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(8-Methylquinolin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

Chemistry

In chemistry, (8-Methylquinolin-2-yl)boronic acid is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are important in the development of pharmaceuticals and organic materials .

Biology

In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It can act as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. These derivatives can act as inhibitors of specific enzymes, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science .

Mechanism of Action

The mechanism of action of (8-Methylquinolin-2-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming a reversible covalent bond with the active site. This interaction can disrupt the enzyme’s function and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methylquinolin-2-yl)boronic acid is unique due to the presence of the methyl group at the 8-position, which can influence its reactivity and binding properties. This structural feature can enhance its ability to participate in specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

(8-methylquinolin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXKQUYXGPFCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=CC=C2C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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